N'-(2,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N'-(2,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic organic compound featuring a piperidine core substituted with a thiophene sulfonyl group and an ethanediamide linker. This structure shares motifs with compounds studied in neuropharmacology and agrochemicals, though its specific biological or industrial applications remain underexplored in the available literature.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-15-8-9-16(2)18(14-15)23-21(26)20(25)22-11-10-17-6-3-4-12-24(17)30(27,28)19-7-5-13-29-19/h5,7-9,13-14,17H,3-4,6,10-12H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGXVLWYORAJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine derivative, followed by the introduction of the thiophene sulfonyl group. The final step involves the coupling of the piperidine derivative with the oxalamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N'-(2,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxalamide group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N'-(2,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N'-(2,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-Containing Analogues
Enkephalin Analogues ():
Compounds like those in incorporate N-phenyl-N-(piperidin-2-ylmethyl) propionamide frameworks. While these share the piperidine core and aromatic substituents (e.g., phenyl groups), the target compound’s thiophene sulfonyl group and ethanediamide linker differentiate it. Enkephalin analogues primarily target opioid receptors, suggesting that the piperidine moiety in the target compound may similarly interact with central nervous system (CNS) receptors, albeit with modified selectivity due to its sulfonyl and dimethylphenyl groups .- Pharmacoperone Q89 (): Q89 (7-chloro-2-oxo-4-{2-[(2S)-piperidin-2-yl]ethoxy}quinoline-6-carboxamide) includes a piperidin-2-yl ethoxy chain but lacks sulfonyl or thiophene substituents. The thiophene sulfonyl group in the target compound could confer enhanced metabolic stability or altered binding kinetics compared to Q89’s simpler ethoxy linkage .
Aryl-Substituted Compounds
- Herbicide UBIS-734 (): UBIS-734 (2-[1-(2,5-dimethylphenyl)ethyl]sulfonyl]pyridine-N-oxide) shares the 2,5-dimethylphenyl group with the target compound. This highlights how similar aryl groups can serve divergent applications depending on the molecular scaffold .
Ethyl phenyl(piperidin-2-yl)acetate ():
This regulated substance contains a piperidin-2-yl acetate ester linked to a phenyl group. Unlike the target compound’s sulfonyl and ethanediamide functionalities, this simpler ester structure may facilitate rapid hydrolysis in vivo, limiting its therapeutic utility compared to more stable sulfonamides .
Comparative Data Table
Key Research Findings and Implications
- Structural Insights: The thiophene sulfonyl group in the target compound may enhance binding to sulfonyl-sensitive receptors (e.g., ATP-sensitive potassium channels) compared to non-sulfonylated piperidine derivatives .
- Metabolic Stability: Sulfonyl groups, as seen in UBIS-734 and the target compound, often improve resistance to enzymatic degradation compared to ester or amide linkages .
Biological Activity
N'-(2,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 378.51 g/mol. It features a complex structure that includes a thiophene sulfonyl group and a piperidine moiety, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O3S2 |
| Molecular Weight | 378.51 g/mol |
| LogP | 2.6925 |
| Polar Surface Area | 55.361 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the thiophen-2-ylmethyl group through alkylation reactions.
- Functionalization of the piperidine ring with the thiophen-2-sulfonyl group.
- Coupling reactions to form the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiophene and piperidine scaffolds. For instance, derivatives similar to this compound have shown selective activity against various cancer cell lines, including breast, colon, lung, and prostate cancers at low micromolar concentrations.
- Mechanism of Action : These compounds often act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. In vitro assays demonstrated that they induce reactive oxygen species (ROS) levels leading to apoptosis in cancer cells during the G1 phase of the cell cycle .
Antimicrobial Activity
Compounds derived from similar structural motifs have been evaluated for antimicrobial properties. For example:
- Gram-positive bacteria : Certain derivatives exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
- Fungal pathogens : Some compounds showed broad-spectrum antifungal activity against drug-resistant strains of Candida species .
Case Studies
-
Study on Topoisomerase Inhibition :
- A series of compounds were synthesized based on the thiophene scaffold and tested against human topoisomerases. Three compounds showed potent inhibitory activity without DNA intercalation, indicating a selective mechanism that could lead to fewer side effects compared to traditional chemotherapeutics .
- Antimicrobial Evaluation :
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step pathways, including sulfonylation of piperidine and coupling with ethanediamide intermediates. Challenges include regioselectivity during sulfonylation and purity control. Optimization strategies:
- Use low temperatures (0–5°C) for sulfonylation to minimize side reactions.
- Employ anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.
- Purify intermediates via column chromatography or HPLC to isolate high-purity products .
Q. How is the molecular structure characterized using spectroscopic methods?
Structural confirmation relies on:
- 1H/13C NMR : Assigns proton and carbon environments, confirming connectivity (e.g., sulfonyl and amide groups).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion).
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- X-ray Crystallography : Resolves absolute stereochemistry if suitable crystals are obtained .
Q. What are the preliminary findings regarding pharmacological potential?
Early studies suggest activity in neurological and oncological targets due to sulfonamide and amide moieties. In vitro assays show:
Q. What role do the thiophene sulfonyl and dimethylphenyl groups play in reactivity?
- Thiophene sulfonyl : Enhances electrophilicity for target binding (e.g., hydrogen bonding with active sites).
- Dimethylphenyl : Provides steric bulk, improving solubility and reducing off-target interactions. Both groups influence pharmacokinetics (e.g., logP ~3.5 for balanced lipophilicity) .
Advanced Questions
Q. How can computational modeling predict biological activity and guide analog design?
- Molecular Docking : Tools like AutoDock predict binding poses to targets (e.g., protease active sites).
- DFT Calculations : Assess electronic properties (e.g., HOMO/LUMO energies) influencing reactivity.
- MD Simulations : Evaluate ligand-target complex stability over time (e.g., RMSD <2 Å over 100 ns) .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Solutions:
- Standardize assays (e.g., use identical cell lines, ATP concentration).
- Validate purity via HPLC-MS (>95% purity).
- Conduct meta-analyses to identify outliers and confirm trends .
Q. How can synthetic pathways be modified to improve scalability for research use?
- Flow Chemistry : Enhances reproducibility (e.g., continuous sulfonylation with in-line monitoring).
- Design of Experiments (DoE) : Identifies critical parameters (e.g., catalyst loading, solvent ratio).
- Solvent Recycling : Reduces waste (e.g., recover DMF via distillation) .
Q. What analytical techniques assess purity and stability under varying conditions?
- HPLC-MS : Quantifies impurities and degradation products (e.g., hydrolyzed amide bonds).
- Accelerated Stability Studies : Expose to pH 3–9, 40–60°C, and UV light to predict shelf life.
- Karl Fischer Titration : Monitors hygroscopicity (e.g., <0.1% water for long-term storage) .
Q. How are structure-activity relationships (SAR) studied for this compound?
Q. What challenges exist in determining the mechanism of action, and how are they addressed?
- Target Identification : Use SPR (surface plasmon resonance) for binding kinetics (KD <1 µM).
- CRISPR-Cas9 Knockouts : Validate target relevance in cellular models.
- Phosphoproteomics : Identify downstream signaling pathways (e.g., MAPK/ERK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
